Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
Description
Octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione (CAS: 1934367-95-9) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₀N₂O₃S and a molecular weight of 190.22 g/mol . The structure comprises a thiazole ring fused to a pyridine moiety, fully hydrogenated (octahydro), and functionalized with three oxo groups (trione).
Properties
Molecular Formula |
C6H10N2O3S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
KACIOJPSSPRLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)NS2(=O)=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis and Preparation Methods
Starting Material and General Strategy
The synthesis generally begins with heterocyclic precursors such as 2,4-dichloro-3-nitropyridine or related pyridine derivatives, which undergo nucleophilic substitution, cyclization, and reduction steps to form the fused thiazolopyridine core. The key features of the synthetic route include:
- Substitution of halogenated pyridines with sulfur-containing nucleophiles.
- Intramolecular cyclization to form the thiazole ring fused to the pyridine.
- Reduction of nitro groups to amines, facilitating cyclization.
- Functional group modifications to introduce or modify substituents, enhancing biological activity or physicochemical properties.
Specific Synthetic Routes
Route via Multistep Synthesis Using 2,4-Dichloro-3-nitropyridine
A detailed synthesis described in recent research involves a seven-step process:
- Step 1: Nucleophilic substitution of 2,4-dichloro-3-nitropyridine with morpholine to generate a pyridinyl-morpholine derivative.
- Step 2: Treatment with potassium thiocyanate (KSCN) in acetic acid at elevated temperature (80°C) to introduce a thiocyanate group.
- Step 3: Reduction of the nitro group using iron powder in acetic acid at 60°C to yield an amino derivative.
- Step 4: Intramolecular cyclization to form the thiazolopyridine core.
- Step 5: Further substitution or functionalization, such as bromination or methylation, to diversify the compound.
- Step 6: Hydrogenation or catalytic reduction with palladium on carbon under elevated pressure to obtain the dihydro derivative.
- Step 7: Final modifications, including acylation or sulfonamide formation, to produce the target compound.
This route emphasizes simplicity and scalability, with high yields reported at each stage, suitable for producing multigram quantities.
Alternative Route via Cyclization of Thiazolopyridines
Another approach involves starting from pre-formed thiazolopyridine derivatives , which undergo reduction of the thiazole ring to the corresponding thiazoline, followed by functional group modifications:
- Preparation of thiazolopyridines via cyclization of suitable precursors such as 2-aminothiazoles with aldehydes or ketones.
- Hydrogenation of the thiazole to thiazoline using catalytic hydrogenation (e.g., Pd/C, H2) under controlled conditions.
- Subsequent oxidation or acylation to yield the final compound.
This method allows for structural diversification and fine-tuning of physicochemical properties.
Critical Analysis of Preparation Methods
| Methodology | Advantages | Limitations | Yield & Scalability | Remarks |
|---|---|---|---|---|
| Multistep synthesis from halogenated pyridines | High yields, straightforward purification, suitable for large-scale production | Requires multiple steps, handling of hazardous reagents | >70% overall yield, scalable | Well-documented, adaptable for derivatives |
| Cyclization of pre-formed thiazolopyridines | Fewer steps, direct approach | Limited availability of starting materials, may require harsh conditions | Moderate yields, suitable for small to medium scale | Good for structural modifications |
| Catalytic hydrogenation of heterocycles | Efficient for reduction steps | Requires high-pressure equipment, potential over-reduction | Variable yields, scale-dependent | Useful for converting heterocycles to dihydro derivatives |
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 60°C and 80°C for substitution and cyclization steps.
- Reagents: Use of potassium thiocyanate, iron powder, palladium catalysts, and acetic acid are common.
- Purification: Column chromatography or recrystallization from suitable solvents ensures purity.
- Yield Optimization: Use of excess nucleophiles, controlled temperature, and inert atmospheres can improve yields.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The compound can undergo substitution reactions at various positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one are closely related analogs. These compounds share the thiazolo-pyridine core but lack the octahydro saturation and trione functionalization. Key differences include:
- Synthesis: Prepared via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone or β-phenylazoacetylacetone in methanol under sodium methylate catalysis, requiring 5 days for optimal yield .
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione
This compound () shares a sulfur-containing heterocycle but features an oxadiazole-thione scaffold instead of a fused thiazolo-pyridine system.
Benzofuran-Containing Heterocycles ()
Pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines incorporate benzofuran moieties but diverge in core heterocycles. For example:
- Pyridino[2'',3'':2',3']thieno[4,5-d]1,2,4-triazolo[4,3-e]pyrimidine: A polycyclic system synthesized from 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile .
- Relevance : These compounds highlight the diversity of fused heterocycles but lack direct structural or functional overlap with the target compound.
Key Research Findings and Gaps
Notes
- Commercial and safety data (e.g., storage conditions, toxicity) are absent for the target compound but may exist for analogs .
Biological Activity
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione, also known by its CAS number 1932021-59-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 190.22 g/mol. The compound features a thiazole ring fused to a pyridine structure, which is characteristic of many biologically active compounds.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Antitumor Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Observed Activity | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Induction of apoptosis in cancer cells |
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of standard antibiotics.
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved clinical scores for inflammation compared to control groups.
Study 3: Antitumor Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while exhibiting low toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
